molecular formula C6H10N2O2S B14858682 S-Cyanoethyl-L-cysteine

S-Cyanoethyl-L-cysteine

Cat. No.: B14858682
M. Wt: 174.22 g/mol
InChI Key: AIFKTVSJRSBYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Cyanoethyl)cysteine: is a compound derived from the amino acid cysteine, where a cyanoethyl group is attached to the sulfur atom of cysteine

Chemical Reactions Analysis

Types of Reactions: S-(2-Cyanoethyl)cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(2-Cyanoethyl)cysteine is used as a building block in organic synthesis, particularly in the synthesis of peptides and proteins. It can also serve as a precursor for the synthesis of other sulfur-containing compounds .

Biology: In biological research, S-(2-Cyanoethyl)cysteine is used as a probe to study the metabolism of sulfur-containing amino acids and their derivatives. It is also used in studies related to the detoxification pathways of acrylonitrile .

Medicine: It can be used to monitor acrylonitrile exposure in individuals and assess the effectiveness of detoxification treatments .

Industry: In the industrial sector, S-(2-Cyanoethyl)cysteine is used in the production of various chemicals and materials, including polymers and resins. It is also used in the development of new materials with specific properties .

Mechanism of Action

S-(2-Cyanoethyl)cysteine exerts its effects primarily through its interaction with biological molecules. The cyanoethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components. These interactions can result in various biological effects, including the modulation of enzyme activity and the induction of oxidative stress .

Comparison with Similar Compounds

Uniqueness: S-(2-Cyanoethyl)cysteine is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-(2-cyanoethylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKTVSJRSBYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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